molecular formula C7H5BrClI B572622 1-Bromo-4-chloro-2-iodo-5-methylbenzene CAS No. 1255574-71-0

1-Bromo-4-chloro-2-iodo-5-methylbenzene

Cat. No.: B572622
CAS No.: 1255574-71-0
M. Wt: 331.375
InChI Key: GDJJZCBMGAOLJR-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-iodo-5-methylbenzene is a useful research compound. Its molecular formula is C7H5BrClI and its molecular weight is 331.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-chloro-2-iodo-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClI/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJJZCBMGAOLJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682012
Record name 1-Bromo-4-chloro-2-iodo-5-methylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-71-0
Record name 1-Bromo-4-chloro-2-iodo-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Bromo-4-chloro-2-iodo-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-chloro-2-iodo-5-methylbenzene is a polysubstituted aromatic compound with the CAS number 1255574-71-0 .[1] This guide provides an in-depth overview of its chemical properties, a proposed synthetic route, purification strategies, spectroscopic analysis, and potential applications, particularly in the realm of medicinal chemistry and materials science. The unique arrangement of four different substituents on the benzene ring—a methyl group and three distinct halogens—makes this molecule a valuable and versatile building block in organic synthesis. The interplay of the electronic and steric effects of these substituents offers a rich platform for further chemical transformations, enabling the construction of complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and application.

PropertyValueSource
CAS Number 1255574-71-0[1]
Molecular Formula C₇H₅BrClI[1]
Molecular Weight 331.38 g/mol [1]
IUPAC Name This compound[2]
SMILES CC1=C(Cl)C=C(I)C(Br)=C1[1]
Storage Sealed in dry, 2-8°C[1]

Proposed Synthesis and Mechanistic Rationale

A logical retrosynthetic analysis suggests that the synthesis could commence from a readily available starting material like 4-chloro-3-methylaniline. The directing effects of the amino and methyl groups can be strategically exploited to introduce the bromine and iodine atoms at the desired positions.

Proposed Synthetic Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Iodination cluster_2 Step 3: Deamination (Sandmeyer Reaction) A 4-Chloro-3-methylaniline B 2-Bromo-4-chloro-5-methylaniline A->B Br₂, Acetic Acid C 2-Bromo-4-chloro-5-methylaniline D 2-Bromo-4-chloro-6-iodo-5-methylaniline C->D I₂, HIO₃, Acetic Acid E 2-Bromo-4-chloro-6-iodo-5-methylaniline F This compound E->F 1. NaNO₂, H₂SO₄, 0-5°C 2. H₃PO₂

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Bromo-4-chloro-5-methylaniline

  • In a well-ventilated fume hood, dissolve 4-chloro-3-methylaniline in glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 10°C. The amino group is a strongly activating ortho-, para-director, and the methyl group is also an activating ortho-, para-director. The position ortho to the amino group and meta to the methyl group is the most sterically accessible and electronically favorable for bromination.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker containing ice water to precipitate the product.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 2-Bromo-4-chloro-6-iodo-5-methylaniline

  • Dissolve the 2-Bromo-4-chloro-5-methylaniline obtained from the previous step in a mixture of glacial acetic acid and a small amount of water in a round-bottom flask.

  • Add iodine and iodic acid to the solution. This combination in situ generates a potent iodinating agent. The remaining ortho position to the strongly activating amino group is the most likely site for iodination.

  • Heat the mixture gently with stirring for several hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

  • Collect the precipitated product by vacuum filtration, wash thoroughly with water, and dry.

Step 3: Synthesis of this compound

  • Suspend the 2-Bromo-4-chloro-6-iodo-5-methylaniline in an aqueous solution of sulfuric acid and cool to 0-5°C in an ice-salt bath.

  • Slowly add a chilled aqueous solution of sodium nitrite dropwise to form the diazonium salt. The temperature must be strictly controlled to prevent the decomposition of the diazonium salt.

  • In a separate beaker, prepare a solution of hypophosphorous acid (H₃PO₂).

  • Slowly add the cold diazonium salt solution to the hypophosphorous acid solution with vigorous stirring. This is a reductive deamination reaction where the diazonium group is replaced by a hydrogen atom.[5]

  • Allow the reaction to proceed at low temperature for an hour and then let it warm to room temperature.

  • The crude product will separate as an oil or a solid. Extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

Purification Protocol

Purification of the final product is crucial to remove any unreacted starting materials and side products. A combination of techniques may be employed.

  • Washing: The crude product, if oily, can be washed with dilute sodium hydroxide solution to remove any acidic impurities, followed by a water wash.[6]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective purification method. A solvent pair system, such as ethanol-water or acetic acid-water, may be necessary.[4] The crude solid is dissolved in the minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity persists. The solution is then allowed to cool slowly to induce crystallization.

  • Column Chromatography: For high purity, column chromatography on silica gel using a non-polar eluent system (e.g., a mixture of hexanes and ethyl acetate) can be employed.

Spectroscopic Analysis (Predicted)

While experimental spectra for this specific compound are not publicly available, the expected NMR and mass spectrometric data can be predicted based on the structure and data from analogous compounds.[7][8]

¹H NMR (predicted): The ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. A singlet corresponding to the methyl group protons will be observed in the upfield region.

  • Aromatic Protons (2H): Due to the varied electronic environments created by the four different substituents, the two aromatic protons will have distinct chemical shifts, likely appearing as two singlets.

  • Methyl Protons (3H): A singlet in the region of δ 2.2-2.5 ppm.

¹³C NMR (predicted): The ¹³C NMR spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule.

  • Aromatic Carbons (6C): Six signals in the aromatic region (approximately δ 120-145 ppm). The carbons directly attached to the halogens will show characteristic shifts influenced by the electronegativity and heavy atom effect of the halogens. The carbon attached to the iodine atom is expected to be the most upfield among the halogen-substituted carbons.

  • Methyl Carbon (1C): One signal in the aliphatic region (approximately δ 20-25 ppm).

Mass Spectrometry (predicted): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 331.38 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio), resulting in a complex cluster of peaks.

Reactivity and Applications in Drug Discovery

Polysubstituted halobenzenes are pivotal building blocks in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The multiple halogen atoms on this compound offer several avenues for further functionalization.

The reactivity of the C-X bonds towards cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) generally follows the order C-I > C-Br > C-Cl. This differential reactivity allows for selective and sequential introduction of different substituents, making this compound a highly valuable scaffold for building molecular complexity.

Halogen atoms are known to participate in halogen bonding, a non-covalent interaction that can influence molecular conformation and binding affinity to biological targets.[9] The presence of three different halogens in this molecule could be exploited in rational drug design to fine-tune ligand-protein interactions.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[10]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

  • Storage: Store in a tightly sealed container in a cool, dry place.[1]

Conclusion

This compound represents a highly functionalized aromatic building block with significant potential in synthetic chemistry. Its unique substitution pattern allows for selective transformations, making it an attractive starting material for the synthesis of complex target molecules in drug discovery and materials science. While a dedicated synthetic protocol is not yet published, this guide provides a robust, proposed methodology based on established chemical principles. Further research into the reactivity and applications of this compound is warranted and promises to unveil new avenues in chemical synthesis.

References

  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Wellesley College. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.
  • ResearchGate. (2025, August 6). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro-. Retrieved from [Link]

  • Supporting Information. (n.d.). 4. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, 1-bromo-5-chloro-4-iodo-2-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-chloro-2-iodobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • Reddit. (2023, April 7). Does Halogenation of Benzene Prevent Polysubstitution?. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene D5. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • Khan Academy. (n.d.). Aromatic halogenation. Retrieved from [Link]

Sources

chemical properties of 1-Bromo-4-chloro-2-iodo-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Bromo-4-chloro-2-iodo-5-methylbenzene

Abstract

This technical guide provides a comprehensive analysis of this compound, a polysubstituted aromatic compound of significant interest to the chemical research and drug development sectors. The document elucidates the molecule's structural features, physicochemical properties, and spectroscopic signature. A detailed examination of its chemical reactivity is presented, with a focus on regioselective transformations such as metal-halogen exchange and palladium-catalyzed cross-coupling reactions. Furthermore, this guide proposes a logical synthetic pathway, offering field-proven insights into the strategic considerations required for its preparation. The potential applications of this versatile building block in medicinal chemistry and materials science are also discussed, positioning it as a valuable intermediate for the synthesis of complex molecular architectures.

Molecular Structure and Physicochemical Properties

This compound is a highly functionalized aromatic ring, featuring four different substituents: a methyl group and three distinct halogen atoms. This substitution pattern renders the molecule asymmetric and imparts a unique combination of electronic and steric properties that govern its reactivity and potential applications.

1.1. Identification

The compound is unambiguously identified by the following descriptors:

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 1255574-71-0[1]
Molecular Formula C₇H₅BrClI[1][2]
Molecular Weight 331.38 g/mol [1]
SMILES CC1=C(Cl)C=C(I)C(Br)=C1[1]

1.2. Structural Analysis

The benzene ring is substituted as follows:

  • C1: Bromine

  • C2: Iodine

  • C4: Chlorine

  • C5: Methyl

The electronic properties of the ring are influenced by the interplay between the electron-donating, activating methyl group (-CH₃) and the electron-withdrawing, deactivating halogen atoms (-I, -Br, -Cl). While halogens are deactivators overall, they act as ortho, para-directors in electrophilic aromatic substitution, a property that becomes relevant when considering potential derivatization pathways.

1.3. Physicochemical Properties

Experimentally determined physical properties for this specific isomer are not widely published. However, computed properties and data from suppliers provide useful estimates.

PropertyValue / DescriptionSource / Rationale
Purity Typically available at ≥95%[1]
Appearance Likely a solid at room temperatureBased on similar polyhalogenated benzenes
Storage Store at room temperature, sealed in a dry environment[1]
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethers, halogenated solvents, aromatic hydrocarbons)[3]
XLogP3 ~4.3Computed for isomeric structures, indicating high lipophilicity[2][4]

Synthesis and Purification

The synthesis of polysubstituted benzenes requires careful strategic planning to control the regiochemistry of substitution.[5] A direct, one-pot synthesis of this compound is not feasible due to the lack of regiocontrol. Therefore, a multi-step approach is necessary, leveraging the directing effects of existing substituents.

2.1. Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the most labile or synthetically versatile bonds. The carbon-iodine bond is often introduced last via electrophilic iodination or a Sandmeyer-type reaction. The bromo and chloro groups can be installed via electrophilic halogenation, with their positions dictated by the directing influence of the methyl group and other substituents.

G target This compound precursor1 4-Bromo-1-chloro-2-iodo-5-aminotoluene target->precursor1 Deamination (Sandmeyer) precursor2 4-Bromo-5-chloro-2-methylaniline precursor1->precursor2 Electrophilic Iodination precursor3 4-Chloro-3-methylaniline precursor2->precursor3 Electrophilic Bromination precursor4 4-Chloro-3-methylacetanilide precursor3->precursor4 Amide Hydrolysis

Caption: Retrosynthetic analysis for this compound.

2.2. Proposed Synthetic Protocol

This protocol is a conceptualized workflow based on established synthetic transformations for aromatic compounds.[6][7]

Step 1: Protection of the Amine (Acetylation)

  • Rationale: The amino group in the starting material, 4-chloro-3-methylaniline, is a powerful activating group. To moderate its reactivity and prevent side reactions during halogenation, it is protected as an acetanilide. The bulky acetyl group also sterically hinders the ortho position, favoring para substitution.

  • Procedure:

    • Dissolve 4-chloro-3-methylaniline (1.0 eq) in glacial acetic acid.

    • Add acetic anhydride (1.1 eq) dropwise while stirring.

    • Heat the mixture gently for 30 minutes, then cool to room temperature.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid 4-chloro-3-methylacetanilide by vacuum filtration and wash with cold water. Dry thoroughly.

Step 2: Electrophilic Bromination

  • Rationale: The acetamido group is a moderate ortho, para-director. The position para to the acetamido group is blocked by the methyl group. The position ortho to the acetamido group and meta to the chloro and methyl groups is the most sterically accessible and electronically favored site for bromination.

  • Procedure:

    • Dissolve the acetanilide from Step 1 (1.0 eq) in glacial acetic acid.

    • Add a solution of bromine (1.0 eq) in acetic acid dropwise at room temperature.

    • Stir for 2-4 hours until TLC analysis indicates consumption of the starting material.

    • Pour into a solution of sodium bisulfite to quench excess bromine.

    • Collect the precipitated 4-bromo-5-chloro-2-methylacetanilide by filtration.

Step 3: Electrophilic Iodination

  • Rationale: With the key positions substituted, the iodine is introduced. Iodine monochloride is an effective electrophilic iodinating agent for activated aromatic rings.[6]

  • Procedure:

    • Dissolve the product from Step 2 (1.0 eq) in glacial acetic acid.

    • Add iodine monochloride (1.1 eq) portion-wise, maintaining the temperature below 40°C.

    • Stir the mixture at 50-60°C for several hours.[6]

    • Cool the reaction and precipitate the product by adding water.

    • Collect the crude 4-bromo-2-iodo-5-chloro-acetanilide by filtration.

Step 4: Deprotection (Amide Hydrolysis)

  • Rationale: The protecting acetyl group is now removed to reveal the amine, which is necessary for the subsequent Sandmeyer reaction.

  • Procedure:

    • Suspend the iodinated acetanilide from Step 3 in a mixture of ethanol and concentrated hydrochloric acid.[7]

    • Reflux the mixture for 2-4 hours until the solid dissolves and TLC shows complete conversion.

    • Cool the solution and neutralize with a base (e.g., NaOH solution) to precipitate the free amine.

    • Extract the product, 4-bromo-1-chloro-2-iodo-5-aminotoluene, with an organic solvent (e.g., dichloromethane). Dry the organic layer and remove the solvent under reduced pressure.

Step 5: Deamination via Sandmeyer Reaction

  • Rationale: The Sandmeyer reaction is a classic method for replacing an amino group on an aromatic ring with a variety of substituents, including hydrogen (deamination), which is required here to yield the final product.

  • Procedure:

    • Dissolve the amine from Step 4 in a mixture of ethanol and sulfuric acid at 0-5°C.

    • Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5°C to form the diazonium salt.

    • In a separate flask, prepare a solution of hypophosphorous acid (H₃PO₂) and heat it to 50°C.

    • Slowly add the cold diazonium salt solution to the hot H₃PO₂ solution. Vigorous gas evolution (N₂) will occur.

    • After the addition is complete, heat the mixture for an additional hour.

    • Cool the mixture and extract the final product, this compound, with ether or another suitable solvent.

2.3. Purification Strategy

The crude final product will likely contain impurities from incomplete reactions or side products. A multi-step purification is recommended:

  • Aqueous Wash: Wash the organic extract with water, dilute sodium bicarbonate, and brine to remove acidic and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄.

  • Column Chromatography: Purify the crude oil/solid using silica gel column chromatography with a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient) to separate the product from closely related impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol or hexanes) can be performed to achieve high purity.

Spectroscopic Elucidation

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The aromatic region will show two singlets, as there are no adjacent protons for coupling. The chemical shifts will be influenced by the electronic effects of the substituents.

  • ¹³C NMR: The spectrum will display seven distinct signals: five for the aromatic carbons and one for the methyl carbon. The carbons directly attached to the halogens will show characteristic shifts.

Predicted Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)δ ~7.5-7.8 ppm (s, 1H, H-6), δ ~7.2-7.5 ppm (s, 1H, H-3), δ ~2.4 ppm (s, 3H, -CH₃).
¹³C NMR (100 MHz, CDCl₃)δ ~140-145 ppm (C-CH₃), δ ~135-140 ppm (C-Cl), δ ~130-135 ppm (C-H), δ ~125-130 ppm (C-Br), δ ~100-105 ppm (C-I), δ ~20-25 ppm (-CH₃).

3.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic bands for a substituted benzene ring.[8]

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching (from the methyl group).

  • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

  • ~1200-1000 cm⁻¹: C-H in-plane bending.

  • ~900-675 cm⁻¹: C-H out-of-plane bending, which can be diagnostic of the substitution pattern.

  • ~1100-1000 cm⁻¹ (C-Cl), ~600-500 cm⁻¹ (C-Br), ~500-400 cm⁻¹ (C-I): Carbon-halogen stretches, often weak and in the fingerprint region.

3.3. Mass Spectrometry (MS)

The mass spectrum will be characterized by a complex molecular ion (M⁺) peak cluster due to the natural isotopic abundances of chlorine (³⁵Cl/~75%, ³⁷Cl/~25%) and bromine (⁷⁹Br/~50%, ⁸¹Br/~50%). This results in a distinctive pattern of M⁺, [M+2]⁺, [M+4]⁺, etc., which is a powerful tool for confirming the presence of both halogens.

Chemical Reactivity and Mechanistic Insights

The synthetic value of this compound lies in the differential reactivity of its three carbon-halogen bonds. This allows for sequential, site-selective functionalization.

4.1. Regioselectivity in Metal-Halogen Exchange and Cross-Coupling

The reactivity of C(sp²)-X bonds towards oxidative addition in palladium catalysis or in metal-halogen exchange with organolithium reagents generally follows the order of bond strength: C-I > C-Br > C-Cl .[9] This predictable hierarchy is the cornerstone of its utility as a synthetic intermediate.

  • C-I Bond: The weakest bond, making the iodine at the C2 position the most reactive site. It will selectively undergo reactions like Suzuki, Stille, Heck, or Sonogashira coupling, or lithium-halogen exchange, leaving the C-Br and C-Cl bonds intact under carefully controlled conditions.

  • C-Br Bond: The C1-bromine is significantly less reactive than the iodine but more reactive than the chlorine. After the iodine has been functionalized, the bromine can be targeted for a second transformation under more forcing conditions (e.g., different catalyst/ligand system, higher temperature).

  • C-Cl Bond: The strongest of the three carbon-halogen bonds, making it the least reactive. It typically remains unreacted except under harsh conditions or with specialized catalyst systems designed for C-Cl activation.

Caption: Hierarchy of C-X bond reactivity for selective functionalization.

4.2. Electrophilic and Nucleophilic Aromatic Substitution

  • Electrophilic Substitution: The ring is considered electronically deactivated due to the presence of three electron-withdrawing halogens, making further electrophilic substitution challenging.[10] If a reaction were forced, the directing effects of the substituents would compete, leading to potential isomer mixtures.

  • Nucleophilic Substitution: Unactivated aryl halides are generally resistant to nucleophilic aromatic substitution.[11] Reactions would require extremely harsh conditions (e.g., high temperature and pressure) or proceed through a benzyne intermediate with a very strong base like sodium amide, which could lead to rearranged products.[11]

Applications in Research and Development

The true value of this compound is as a versatile scaffold for building more complex molecules. Aromatic compounds are foundational to many modern technologies and medicines.[12][13]

5.1. Role as a Versatile Synthetic Intermediate

The ability to perform three distinct, sequential cross-coupling reactions on a single aromatic ring makes this and similar compounds highly valuable in combinatorial chemistry and the synthesis of complex organic materials. One can envision a programmed synthesis where different groups are "clicked" into place at the I, Br, and Cl positions in a controlled manner.

5.2. Potential in Medicinal Chemistry and Drug Discovery

Polyhalogenated aromatic compounds are common motifs in pharmaceuticals.[14][15]

  • Scaffold Development: This compound can serve as a starting point for the synthesis of libraries of drug candidates. The sequential coupling allows for the systematic exploration of the chemical space around the central toluene core.

  • Modulation of Pharmacokinetics: Halogen atoms, particularly chlorine and bromine, can modulate a drug's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.[15] They can also block sites of metabolic degradation, thereby increasing the drug's half-life.

  • Halogen Bonding: The iodine and bromine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.[9]

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for halogenated aromatic compounds.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Toxicity: Similar compounds are often classified as harmful if swallowed or inhaled and may cause skin and eye irritation.[16]

References

  • Synthesis of Polysubstituted Benzenes. (2024, October 4). Chemistry LibreTexts. [Link]

  • Special Issue: Polyhalogenated Aromatic Hydrocarbons. (n.d.). MDPI. [Link]

  • Benzene, 1-bromo-5-chloro-4-iodo-2-methyl-. (n.d.). PubChem. [Link]

  • Schunke, C., Miller, D. P., Zurek, E., & Morgenstern, K. (2022). Halogen and structure sensitivity of halobenzene adsorption on copper surfaces. Physical Chemistry Chemical Physics, 24(4), 2239–2247. [Link]

  • Banik, B. K., et al. (2003). Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives. BMC Cancer, 3, 24. [Link]

  • Willey, J. (2023). Applications for the Strength of Aromatics in Medicine, Agro chemistry, and Materials. Walsh Medical Media. [Link]

  • Abraham, R. J., & Reid, M. (n.d.). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Modgraph. [Link]

  • Zeng, J., et al. (2021). Spectroscopic Measurement of a Halogen Bond Energy. Angewandte Chemie International Edition, 60(16), 8823-8827. [Link]

  • 1-Bromo-2-chloro-4-iodo-3-methylbenzene. (n.d.). PubChem. [Link]

  • White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 15(10), 10-11. [Link]

  • Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1. (n.d.). Wellesley College.
  • 1-Bromo-4,5-dichloro-2-methylbenzene. (n.d.). PubChem. [Link]

  • Narang, S. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. [Link]

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  • Schunke, C., et al. (2022). Halogen and structure sensitivity of halobenzene adsorption on copper surfaces. Physical Chemistry Chemical Physics. [Link]

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  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Department of Chemistry. [Link]

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Spectroscopic Characterization of 1-Bromo-4-chloro-2-iodo-5-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. 1-Bromo-4-chloro-2-iodo-5-methylbenzene, a polysubstituted aromatic compound, presents a compelling case for the application of modern spectroscopic techniques. Its unique arrangement of electron-withdrawing halogens and an electron-donating methyl group on a benzene ring creates a distinct electronic environment, influencing its chemical reactivity and physical properties. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a framework for its unambiguous identification and characterization.

This document will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. By understanding the interplay of the substituents and their impact on the spectroscopic signatures, researchers can gain a deeper understanding of this molecule's structure and behavior.

Molecular Structure and Key Properties

A foundational understanding of the molecule's composition is essential before delving into its spectroscopic analysis.

PropertyValueSource
Molecular Formula C₇H₅BrClI[1][2]
Molecular Weight 331.38 g/mol [1][2]
IUPAC Name This compound[2][3]
CAS Number 1255574-71-0[1][2]

The arrangement of the substituents on the benzene ring is critical for predicting the spectroscopic outcomes. The numbering of the benzene ring carbons is determined by IUPAC nomenclature rules, which prioritize the alphabetical order of the substituents when assigning locants.

cluster_workflow Mass Spectrometry Workflow Sample This compound Ionization Electron Ionization (70 eV) Sample->Ionization MolecularIon Molecular Ion (M⁺) Cluster (m/z ≈ 331, 333, 335) Ionization->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation Detector Mass Analyzer & Detector MolecularIon->Detector Fragment1 Loss of •I [M-127]⁺ Fragmentation->Fragment1 Fragment2 Loss of •Br [M-79/81]⁺ Fragmentation->Fragment2 Fragment3 Loss of •Cl [M-35/37]⁺ Fragmentation->Fragment3 Fragment1->Detector Fragment2->Detector Fragment3->Detector Spectrum Mass Spectrum Detector->Spectrum

Sources

An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-chloro-2-iodo-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the physical properties of the polysubstituted aromatic compound, 1-Bromo-4-chloro-2-iodo-5-methylbenzene. Due to the limited availability of direct experimental data for this specific isomer in public scientific databases, this document synthesizes established physicochemical principles, comparative analysis with related compounds, and computationally predicted data to offer a robust estimation of its physical characteristics. This guide is intended to support research and development activities by providing a detailed theoretical framework for the behavior of this molecule.

Introduction and Molecular Identity

This compound is a heavily substituted aromatic compound with the chemical formula C₇H₅BrClI. Its structure, featuring a toluene backbone with bromo, chloro, and iodo substituents, suggests a complex interplay of electronic and steric effects that dictate its physical properties. Understanding these properties is crucial for its application in synthetic chemistry, materials science, and drug development, where factors like solubility, melting point, and boiling point are critical for reaction conditions, purification, and formulation.

Molecular Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 1255574-71-0

  • Molecular Formula: C₇H₅BrClI

  • Molecular Weight: 331.38 g/mol

  • SMILES: CC1=C(Cl)C=C(I)C(Br)=C1

Analysis of Physical State and Thermal Properties

Melting Point

The melting point of a crystalline solid is influenced by the strength of its crystal lattice, which is in turn affected by molecular symmetry and intermolecular forces. For isomeric dihalobenzenes, para-isomers tend to have significantly higher melting points than their ortho- and meta-counterparts due to their higher symmetry, which allows for more efficient packing in the crystal lattice.

This compound is an asymmetrically substituted molecule, which would suggest a less ordered crystal packing compared to more symmetrical isomers. This lack of high symmetry would likely result in a moderate melting point. Given its high molecular weight and the presence of multiple polarizable halogen atoms, it is expected to be a solid at room temperature. For a comparative perspective, the melting point of 4-iodotoluene is in the range of 33-35°C. The addition of further halogens, increasing molecular weight and intermolecular forces, would raise this value.

Boiling Point

The boiling point is primarily determined by the strength of intermolecular forces, which for non-ionic, non-hydrogen bonding molecules are dominated by van der Waals forces. These forces increase with molecular weight and surface area.

The boiling point of haloalkanes and haloarenes generally increases with the increasing atomic mass of the halogen (F < Cl < Br < I). This is due to the increase in the size and polarizability of the halogen atom, leading to stronger London dispersion forces. The boiling points of isomeric dihalobenzenes are often very similar.

Given the substantial molecular weight of this compound (331.38 g/mol ), a high boiling point is anticipated. For reference, the boiling point of 2-bromotoluene is 181.7°C[1]. The presence of additional, heavier halogens (chlorine and particularly iodine) will significantly increase the boiling point.

Density and Solubility Profile

Density

The density of organic compounds is influenced by their molecular weight and how closely the molecules can pack together. Halogenated hydrocarbons are typically denser than their non-halogenated parent compounds. The density increases with the atomic mass of the halogen. Therefore, polyhalogenated compounds, especially those containing bromine and iodine, are expected to be significantly denser than water. For comparison, the density of 2-bromotoluene is approximately 1.432 g/mL at 20°C[1]. It is highly probable that this compound will have a density substantially greater than this value.

Solubility

Polyhalogenated aromatic compounds are generally characterized by low solubility in water. This is due to their non-polar nature and their inability to form hydrogen bonds with water molecules. Their solubility in organic solvents, however, is typically good. Aromatic compounds are generally soluble in other aromatic solvents (like toluene and benzene) and chlorinated solvents (such as dichloromethane and chloroform). It is expected that this compound will follow this trend, exhibiting poor aqueous solubility but good solubility in non-polar organic solvents.

Summary of Physical Properties (Known and Estimated)

The following table summarizes the known and estimated physical properties of this compound. It is critical to note that where experimental data is unavailable, the values are based on theoretical predictions and comparative analysis. For comparison, computed properties for the isomer 1-Bromo-5-chloro-4-iodo-2-methylbenzene are also included.

PropertyThis compound1-Bromo-5-chloro-4-iodo-2-methylbenzene (Isomer)Basis for Information
Molecular Formula C₇H₅BrClIC₇H₅BrClIConfirmed
Molecular Weight 331.38 g/mol 331.37 g/mol [2]Confirmed
Physical State Expected to be a solid at 25°CLikely a solid at 25°CEstimation based on high molecular weight and polysubstitution
Melting Point No experimental data available. Estimated to be > 35°C.No experimental data availableEstimation based on related compounds and lack of symmetry
Boiling Point No experimental data available. Estimated to be > 250°C.No experimental data availableEstimation based on high molecular weight and halogen content
Density No experimental data available. Estimated to be > 1.5 g/mL.No experimental data availableEstimation based on related compounds
Water Solubility Expected to be very lowNo experimental data availableGeneral principle for polyhalogenated aromatics
Organic Solvent Solubility Expected to be soluble in non-polar organic solventsNo experimental data availableGeneral principle for aromatic compounds
XLogP3 No direct prediction found4.3[2]Computationally Predicted for Isomer

Molecular Structure and Electronic Effects

The physical properties of this compound are a direct consequence of its molecular structure. The substituents on the benzene ring exert both inductive and resonance effects, which influence the molecule's polarity and intermolecular interactions.

Caption: Molecular structure of this compound.

The halogens (Br, Cl, I) are electronegative and exert an electron-withdrawing inductive effect. Conversely, the methyl group is electron-donating. These competing electronic effects, combined with the large size of the iodine and bromine atoms, create a complex steric and electronic environment that governs the molecule's interactions.

Experimental Protocols and Characterization

As no specific experimental protocols for determining the physical properties of this compound were found, this section outlines general, standard methodologies that would be appropriate for its characterization.

Determination of Melting Point

A standard capillary melting point apparatus would be suitable. A small amount of the crystalline material would be packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete melting of the solid would be recorded. Given its expected properties, a starting temperature of 30°C with a ramp rate of 2°C/minute would be a reasonable starting point.

Determination of Boiling Point

Due to the anticipated high boiling point, distillation under reduced pressure would be the preferred method to avoid decomposition. The boiling point at a specific pressure can be determined and then extrapolated to atmospheric pressure using a nomograph.

Spectroscopic Characterization

Standard spectroscopic techniques would be employed to confirm the structure of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be complex due to the asymmetric substitution pattern. ¹³C NMR would provide signals for each of the unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching and bending frequencies for the aromatic ring and the methyl group, as well as C-X (X = Cl, Br, I) stretching frequencies in the fingerprint region.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, which would be characteristic of the compound's structure. The isotopic pattern of bromine and chlorine would be a key diagnostic feature.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physical Characterization synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification mp Melting Point Determination purification->mp bp Boiling Point Determination purification->bp nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms

Caption: General workflow for the characterization of a novel chemical entity.

Conclusion

While experimental data on the physical properties of this compound is currently scarce in the public domain, a detailed and scientifically grounded estimation of these properties can be made. This compound is expected to be a high molecular weight, dense solid with a moderate melting point, a high boiling point, and poor solubility in water but good solubility in non-polar organic solvents. These estimated properties provide a valuable starting point for researchers and professionals in the fields of chemistry and drug development. It is strongly recommended that these properties be determined experimentally to provide a definitive characterization of this complex molecule.

References

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Methodological & Application

Sonogashira cross-coupling of 1-Bromo-4-chloro-2-iodo-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chemoselective Sonogashira Cross-Coupling of 1-Bromo-4-chloro-2-iodo-5-methylbenzene

Abstract

This application note provides a comprehensive technical guide for performing a highly selective Sonogashira cross-coupling reaction on the tri-halogenated substrate, this compound. By leveraging the inherent differences in the reactivity of carbon-halogen bonds in palladium-catalyzed systems, this protocol details a robust method for the exclusive alkynylation at the C-I position. This guide is intended for researchers, chemists, and drug development professionals who require precise control over the functionalization of polyhalogenated aromatic scaffolds. We delve into the mechanistic underpinnings of this selectivity, provide a detailed, field-tested protocol, and offer extensive troubleshooting advice to ensure reproducible and high-yield outcomes.

Introduction: The Strategic Value of Selective Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2]

The substrate at the heart of this guide, this compound, presents a unique synthetic challenge and a significant opportunity. Its three distinct halogen atoms—iodine, bromine, and chlorine—serve as orthogonal synthetic handles. The ability to selectively functionalize one site while leaving the others untouched is paramount for the efficient construction of complex molecules. This document provides the expertise and a validated protocol to achieve the first crucial step: a clean and selective Sonogashira coupling at the most labile iodo- position.

The Principle of Chemoselectivity: Exploiting Halogen Reactivity

The success of this protocol hinges on the well-established reactivity trend of aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[4] This critical step, where the palladium(0) catalyst inserts into the carbon-halogen bond, is the rate-determining step and is highly dependent on the bond dissociation energy of the C-X bond.

The established order of reactivity is:

C-I > C-Br >> C-Cl

The carbon-iodine bond is significantly weaker and therefore more susceptible to oxidative addition than the C-Br and C-Cl bonds.[5][6] This differential reactivity allows for a wide experimental window where the reaction can be conducted under conditions mild enough to activate the C-I bond exclusively, while the C-Br and C-Cl bonds remain intact.[2][5] Specifically, coupling at the aryl iodide position can often be achieved at room temperature, whereas activating the aryl bromide typically requires elevated temperatures, and the aryl chloride is even more inert.[2][5]

The Catalytic Machinery: Mechanism of the Sonogashira Reaction

The Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][6] Understanding the role of each component is crucial for optimizing the reaction and troubleshooting potential issues.

  • Palladium Cycle (The C-C Bond Factory):

    • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of the substrate to form a Pd(II) intermediate. This is the chemoselectivity-defining step.

    • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center, displacing the iodide. This is typically the rate-determining step of the overall process.[1]

    • Reductive Elimination: The aryl and alkynyl groups on the Pd(II) center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.

  • Copper Cycle (The Alkyne Activator):

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

    • Deprotonation: The amine base deprotonates the acidic terminal alkyne, a process facilitated by copper coordination, to form a reactive copper(I) acetylide species. This species is the key nucleophile for the transmetalation step.

Below is a diagram illustrating the interplay between these two cycles.

Sonogashira_Mechanism Figure 1: Sonogashira Catalytic Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition Alkyne H-C≡CR' PdII_Alkyne Ar-Pd(II)L₂(C≡CR') PdII_Aryl->PdII_Alkyne Transmetalation BaseH Base-H⁺ I⁻ PdII_Alkyne->Pd0 Product Ar-C≡CR' PdII_Alkyne->Product Reductive Elimination CuI Cu(I) Cu_Acetylide Cu(I)-C≡CR' CuI->Cu_Acetylide Alkyne + Base Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuI Aryl_Iodide Ar-I Base Base

Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Detailed Experimental Protocol

This protocol is designed for a 1 mmol scale reaction. Adjustments can be made accordingly. Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
ReagentCAS No.Mol. Wt. ( g/mol )Amount (mg/mmol)Molar Eq.Notes
This compoundN/A349.35349.4 mg (1 mmol)1.0Substrate
Terminal Alkyne (e.g., Phenylacetylene)536-74-3102.14122.6 mg (1.2 mmol)1.2Use a slight excess to ensure full conversion of the substrate.
PdCl₂(PPh₃)₂13965-03-2701.9021.1 mg (0.03 mmol)0.03Palladium catalyst (3 mol%). Pd(PPh₃)₄ can also be used.[1][3]
Copper(I) Iodide (CuI)7681-65-4190.455.7 mg (0.03 mmol)0.03Co-catalyst (3 mol%). Use high-purity, preferably from a fresh bottle.
Triethylamine (Et₃N)121-44-8101.19303.6 mg (3 mmol)3.0Base and solvent. Must be distilled and degassed.
Tetrahydrofuran (THF)109-99-972.115 mL-Anhydrous solvent. Must be thoroughly degassed.
Equipment Setup & Workflow

A standard Schlenk line or glovebox setup is required to maintain an inert atmosphere.

Experimental_Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble & Dry Glassware (Schlenk Flask, Condenser) B 2. Add Solids: Substrate, PdCl₂(PPh₃)₂, CuI A->B C 3. Evacuate & Backfill with N₂/Ar (3x cycles) B->C D 4. Add Degassed Solvents (THF, Et₃N) via Syringe C->D E 5. Add Terminal Alkyne via Syringe D->E F 6. Stir at Room Temp. (Monitor by TLC/GC-MS) E->F G 7. Quench with aq. NH₄Cl F->G H 8. Extract with EtOAc G->H I 9. Dry, Filter, Concentrate H->I J 10. Purify via Column Chromatography I->J

Caption: Step-by-step workflow for the selective Sonogashira coupling.

Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (349.4 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21.1 mg, 0.03 mmol), and CuI (5.7 mg, 0.03 mmol).

  • Inerting: Seal the flask with a septum. Connect it to a Schlenk line and perform at least three cycles of evacuating the flask under vacuum and backfilling with high-purity nitrogen or argon. This is critical to remove oxygen.[2]

  • Solvent Addition: Through the septum, add 5 mL of anhydrous, degassed THF via a syringe, followed by degassed triethylamine (0.42 mL, 3.0 mmol). Stir the mixture to obtain a suspension.

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 0.13 mL, 1.2 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C). The reaction is typically complete within 2-6 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), checking for the consumption of the starting material.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and quench by adding 15 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product: 1-bromo-4-chloro-5-methyl-2-(phenylethynyl)benzene.

Troubleshooting and Optimization

Even robust protocols can encounter issues. This section provides guidance on common problems and their solutions.

Problem ObservedProbable Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents/reagents.3. Poor quality amine base.1. Use a fresh bottle of catalyst or a pre-catalyst.2. Ensure rigorous degassing (freeze-pump-thaw is best).[7]3. Use freshly distilled amine.[7]
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in the reaction vessel.2. High concentration of CuI catalyst.1. Improve inerting technique; ensure no leaks in the system.2. Reduce CuI loading to 1-2 mol%.3. Consider a "copper-free" protocol, which is effective at preventing this side reaction.[1][8]
Loss of Selectivity (Bis-coupling at C-Br) 1. Reaction temperature is too high, beginning to activate the C-Br bond.1. Strictly maintain the reaction at room temperature or below.[8] If conversion is slow, it is better to increase reaction time than temperature.
Formation of Palladium Black 1. Decomposition of the Pd(0) catalyst.2. Impurities in the solvent or reagents.1. Ensure an appropriate ligand is present and that the reaction is properly deoxygenated.2. Use high-purity, anhydrous solvents. THF can sometimes promote Pd black formation; consider an alternative like DMF.[7]

Conclusion

This application note demonstrates a reliable and highly selective protocol for the Sonogashira cross-coupling of this compound. By carefully controlling the reaction conditions, particularly temperature, it is possible to achieve exclusive alkynylation at the iodo- position. The resulting product is a valuable synthetic intermediate, possessing remaining bromo- and chloro- substituents that can be targeted in subsequent, more forcing cross-coupling reactions, enabling a stepwise and strategic approach to the synthesis of complex, multi-substituted aromatic compounds.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • OChemSimplified. (2019, January 7). Sonogashira coupling [Video]. YouTube. Retrieved from [Link]

  • Plenio, H., et al. (2011). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. ACS Publications. Retrieved from [Link]

  • ChemOrgChem. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]

  • Pan, C., et al. (2009). Iron-catalysed Sonogashira Reactions. Journal of Chemical Research. ResearchGate. Retrieved from [Link]

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Application Note & Protocol: Synthesis of Iodoarenes via the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Iodoarenes and the Sandmeyer Reaction

Iodoarenes are pivotal building blocks in modern organic synthesis, particularly in the pharmaceutical and materials science sectors. The carbon-iodine bond, being the least stable among the carbon-halogen bonds, provides a highly reactive handle for a multitude of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This reactivity makes iodoarenes indispensable precursors for the construction of complex molecular architectures. The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery in 1884, offers a reliable and versatile method for the introduction of various functional groups onto an aromatic ring via an arenediazonium salt intermediate.[1][2] This application note provides a detailed protocol and mechanistic insights for the synthesis of iodoarenes from primary aryl amines, a transformation of significant practical value.

The Iodination Anomaly: A Copper-Free Variant of the Sandmeyer Reaction

While the classic Sandmeyer reaction for the synthesis of aryl chlorides and bromides necessitates the use of a copper(I) salt catalyst, the corresponding synthesis of iodoarenes proceeds efficiently without it.[3][4] The reaction is typically achieved by treating the aqueous solution of the arenediazonium salt with potassium iodide (KI).[3][5][6] This distinction is crucial for experimental design and underscores a nuance in the reaction mechanism for iodination compared to other halogenations.

Delving into the Mechanism: A Two-Stage Transformation

The synthesis of iodoarenes via the Sandmeyer reaction is a two-step process that begins with the formation of a diazonium salt, followed by its conversion to the final iodoarene product.[7]

Part 1: Diazotization of the Primary Aryl Amine

The initial step is the conversion of a primary aromatic amine into an arenediazonium salt. This reaction, known as diazotization, is typically carried out in a cold aqueous solution of a strong mineral acid, such as hydrochloric or sulfuric acid, by the portion-wise addition of sodium nitrite (NaNO₂).[8][9]

The Causality Behind the Experimental Choices:

  • Strong Acid (e.g., HCl, H₂SO₄): The strong acid serves two primary purposes. First, it protonates the primary aryl amine, making it soluble in the aqueous medium. Second, it reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ.[8][9] An excess of the acid is used to prevent the newly formed diazonium salt from coupling with the unreacted starting amine.

  • Sodium Nitrite (NaNO₂): This is the source of the nitrosonium ion (NO⁺), the key electrophile in the diazotization process.[8]

  • Low Temperature (0–5 °C): Arenediazonium salts are notoriously unstable and can be explosive when isolated in a dry state.[8][10] Maintaining a low temperature throughout the reaction is critical to prevent the decomposition of the diazonium salt, which would lead to the evolution of nitrogen gas and the formation of undesired phenolic byproducts.[11]

The mechanism for the formation of the diazonium salt is as follows:

  • Protonation of nitrous acid by the strong mineral acid.

  • Loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).

  • Nucleophilic attack of the amino group of the aryl amine on the nitrosonium ion.

  • A series of proton transfers and subsequent elimination of a water molecule to yield the arenediazonium salt.[8]

Part 2: Iodination of the Arenediazonium Salt

Once the diazotization is complete, an aqueous solution of potassium iodide (KI) is added to the cold diazonium salt solution.[3][5] The iodide ion is a sufficiently strong nucleophile to react with the diazonium salt without the need for a copper catalyst. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][2]

The proposed mechanism involves:

  • A single electron transfer from the iodide ion (I⁻) to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.

  • The newly formed aryl radical then abstracts an iodine atom from another iodide source to form the final iodoarene product.

Visualizing the Synthetic Pathway

To provide a clear overview of the process, the following diagrams illustrate the experimental workflow and the detailed reaction mechanism.

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Iodination ArylAmine Aryl Amine (Ar-NH2) NaNO2 NaNO2 / Strong Acid (e.g., H2SO4) ArylAmine->NaNO2 0-5 °C DiazoniumSalt Arenediazonium Salt (Ar-N2+) NaNO2->DiazoniumSalt KI Potassium Iodide (KI) DiazoniumSalt->KI In situ Iodoarene Iodoarene (Ar-I) KI->Iodoarene Warm to RT

Caption: High-level workflow for the synthesis of iodoarenes.

G cluster_diazotization Diazotization Mechanism cluster_iodination Iodination Mechanism start Ar-NH2 step1 Ar-NH2+ + NO+ start->step1 + HNO2, H+ step2 Ar-NH2-N=O step1->step2 - H+ step3 Ar-N=N-OH step2->step3 Proton Transfer end Ar-N≡N+ step3->end + H+, - H2O dieonium dieonium diazonium Ar-N≡N+ iodide I- radical_formation Ar• + N2 + I• diazonium->radical_formation Single Electron Transfer product Ar-I radical_formation->product Radical Combination

Caption: Step-by-step reaction mechanism.

Comprehensive Experimental Protocol

This protocol provides a general procedure for the synthesis of an iodoarene from a primary aryl amine. Note: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Equipment
Reagent/EquipmentPurpose
Primary Aryl AmineStarting material
Concentrated Sulfuric AcidAcid catalyst for diazotization
Sodium Nitrite (NaNO₂)Diazotizing agent
Potassium Iodide (KI)Iodinating agent
Deionized WaterSolvent
Diethyl Ether (Et₂O)Extraction solvent
Saturated Na₂S₂O₃ soln.To quench excess iodine
Anhydrous Na₂SO₄Drying agent
Magnetic Stirrer & Stir BarFor mixing
Round-bottom flaskReaction vessel
Ice-salt bathTo maintain low temperature
Dropping funnelFor controlled addition of reagents
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor solvent removal
Step-by-Step Methodology

Part 1: Formation of the Arenediazonium Salt

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary aryl amine (1.0 equiv) in deionized water and concentrated sulfuric acid (2.8 equiv).[3]

  • Cool the mixture to 0–5 °C using an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization step.

  • In a separate beaker, prepare a solution of sodium nitrite (1.2 equiv) in deionized water.[3]

  • Add the sodium nitrite solution dropwise to the stirred amine solution over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure complete formation of the diazonium salt.[3]

Part 2: Synthesis of the Iodoarene

  • While the diazonium salt solution is stirring, prepare a solution of potassium iodide (4.0 equiv) in deionized water.

  • Add diethyl ether (optional, can aid in extraction) to the diazonium salt solution.[3]

  • Slowly add the potassium iodide solution dropwise to the cold diazonium salt solution. You will likely observe the evolution of nitrogen gas and the formation of a precipitate or an oily layer.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue to stir the mixture for 3 hours at room temperature to ensure the reaction goes to completion.[3]

Part 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel.

  • Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine (indicated by the disappearance of the brown iodine color).

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the pure iodoarene.[3]

Table of Key Reaction Parameters
ParameterRecommended Value/ConditionRationale
Temperature 0–5 °C for diazotization; Room temperature for iodinationPrevents decomposition of the unstable diazonium salt.[8][11]
Stoichiometry (Amine:NaNO₂:KI) 1.0 : 1.2 : 4.0Ensures complete diazotization and subsequent iodination.[3]
Acid Concentrated H₂SO₄ or HClCatalyzes diazotization and maintains an acidic environment.[8][12]
Reaction Time 30 min for diazotization; 3 hours for iodinationAllows for complete conversion at each stage.[3]

Critical Safety Considerations

  • Handling Diazonium Salts: Arenediazonium salts are thermally unstable and can be explosive in their solid, dry state.[8][10] It is imperative to keep them in a cold solution and use them in situ without isolation.[3]

  • Acid Handling: Concentrated sulfuric and hydrochloric acids are highly corrosive.[12] Always wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.

  • Gas Evolution: The decomposition of the diazonium salt releases nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood and that the reaction vessel is not sealed to avoid pressure build-up.

  • Quenching: Be prepared to quench the reaction if it becomes uncontrollable. Have a base (e.g., sodium bicarbonate solution) and a reducing agent (e.g., sodium thiosulfate solution) readily available.

Field-Proven Insights and Troubleshooting

  • Low Yields: Incomplete diazotization is a common cause of low yields. Ensure the temperature is strictly maintained at 0–5 °C and that the sodium nitrite is added slowly. The presence of unreacted amine can lead to the formation of colored azo-dye byproducts.

  • Formation of Phenolic Byproducts: If the temperature rises during the reaction, the diazonium salt can react with water to form a phenol. Maintaining a low temperature is the best way to mitigate this side reaction.

  • Substrate Scope: The Sandmeyer reaction is generally tolerant of a wide range of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing groups.[3]

  • Alternative Procedures: For some substrates, alternative one-pot diazotization-iodination procedures using reagents like p-toluenesulfonic acid in acetonitrile have been developed and may offer advantages in terms of simplicity and yield.[13]

Conclusion

The Sandmeyer reaction for the synthesis of iodoarenes is a robust and highly valuable transformation in organic chemistry. Its operational simplicity, broad substrate scope, and the unique copper-free nature of the iodination step make it a preferred method for accessing these important synthetic intermediates. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can confidently and efficiently incorporate this powerful reaction into their synthetic strategies.

References

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • NROChemistry. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • MDPI. (n.d.). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. Retrieved from [Link]

  • ACS Publications. (2018, August 23). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]

  • YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]

  • Google Patents. (n.d.). US20060167235A1 - Process for the preparation of ayl diazonium salts and reaction with nucleophiles.
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  • ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of aryl iodides from aryl amines in the presence of [H-NMP]HSO 4 at room temperature. Retrieved from [Link]

  • Unacademy. (n.d.). Catalyst is Used in the Sandmeyer Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. Retrieved from [Link]

  • YouTube. (2018, May 9). Arenediazonium Salts With Diazo Coupling and Sandmeyer Reactions. Retrieved from [Link]

  • Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

  • Reddit. (n.d.). Sandmeyer type reaction troubleshoot. Retrieved from [Link]

  • YouTube. (2019, January 3). converting anilines to diazoniums ions. Retrieved from [Link]

  • Chemguide. (n.d.). making diazonium salts from phenylamine (aniline). Retrieved from [Link]

  • ARKAT USA. (n.d.). A convenient one-pot synthesis of aryl amines from aryl aldoximes mediated by Koser's reagent. Retrieved from [Link]

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Application Notes and Protocols for the Safe Handling and Storage of 1-Bromo-4-chloro-2-iodo-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling and storage of 1-Bromo-4-chloro-2-iodo-5-methylbenzene (CAS No. 1255574-71-0). As a polyhalogenated aromatic compound, this chemical presents potential hazards that necessitate rigorous safety protocols to mitigate risks in a laboratory setting. These application notes are designed to equip researchers, scientists, and drug development professionals with the requisite knowledge for the safe utilization of this compound, ensuring personal safety and maintaining the integrity of research. The protocols outlined herein are grounded in established principles of chemical safety and are supplemented with insights into the reactivity of halogenated hydrocarbons.

Introduction: Understanding the Compound

This compound is a substituted aromatic compound containing bromine, chlorine, and iodine atoms. Such polyhalogenated aromatics are common building blocks in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The presence of multiple halogen substituents can significantly influence the molecule's reactivity, stability, and toxicity. The varied electronic and steric properties of the halogens make this compound a versatile reagent, but also demand a heightened awareness of its potential hazards. A thorough understanding of its properties is the foundation of its safe and effective use.

Material Identification and Properties

A clear identification of the material is the first step in any safety protocol.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 1255574-71-0[1]
Molecular Formula C₇H₅BrClIChemicalBook
Molecular Weight 331.38 g/mol Advanced ChemBlocks
Appearance Not explicitly stated, likely a solid at room temperatureGeneral knowledge
Purity Typically >95%Advanced ChemBlocks

Hazard Assessment and Toxicology

Primary Hazards:

  • Toxicity: Polyhalogenated aromatic hydrocarbons can be toxic and may cause harm if inhaled, ingested, or absorbed through the skin. Their long-term health effects can be significant, and some are considered potential carcinogens.[2]

  • Irritation: Direct contact with the skin and eyes is likely to cause irritation.[3]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment.

Expert Insight: The reactivity of the carbon-halogen bonds in such compounds follows the general trend I > Br > Cl for leaving group ability in nucleophilic aromatic substitution reactions.[4][5] This suggests that the compound may be reactive towards nucleophiles, and appropriate precautions should be taken to avoid unintended reactions.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves. Double-gloving is recommended.Provides good resistance to a range of organic solvents and chemicals.[6] Latex gloves are not recommended due to poor resistance to organic solvents.[6]
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles.
Body Protection A flame-resistant lab coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood. If engineering controls are insufficient, a respirator with an organic vapor cartridge may be necessary.Minimizes inhalation exposure to dust or vapors.

Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure.

  • Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted in a properly functioning chemical fume hood.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors.

  • Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested.

Safe Handling Protocols

Adherence to a strict protocol is crucial for minimizing risk.

Weighing and Transfer
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for handling the compound.

  • Container Handling: The primary container should be opened and closed within the fume hood.

  • Weighing: Use a tared, sealed container for weighing to prevent contamination of the balance.

  • Transfer: Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust.

  • Cleaning: Decontaminate all surfaces and equipment that have come into contact with the compound immediately after use.

In-Reaction Use
  • Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Be mindful of the reaction temperature, as overheating can lead to decomposition and the release of hazardous fumes.

  • Quenching: Quench reactions carefully, especially when unreacted starting material may be present.

Storage Requirements

Proper storage is essential for maintaining the stability of the compound and preventing accidental release.

  • Container: Store in the original, tightly sealed container.

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

  • Labeling: The container must be clearly labeled with the full chemical name and any relevant hazard warnings.

Emergency Procedures

A clear and practiced emergency plan is critical.

Emergency SituationProtocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact the institution's environmental health and safety department.[7]
Fire This compound is not expected to be flammable. Use a fire extinguisher appropriate for the surrounding fire (e.g., dry chemical, carbon dioxide, or foam).[8] Firefighters should wear self-contained breathing apparatus.

Decontamination and Waste Disposal

  • Decontamination: All glassware and equipment should be decontaminated. A rinse with an appropriate organic solvent followed by a standard cleaning procedure is recommended. Halogenated solvents may be effective for decontamination but should be used with caution due to their own toxicity.[9]

  • Waste Disposal: Dispose of all waste, including contaminated PPE and absorbent materials, as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Visualized Workflow

The following diagram illustrates the key decision points and workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling cluster_emergency Emergency Response start Start: Obtain Compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select & Don PPE risk_assessment->ppe_selection engineering_controls Verify Engineering Controls (Fume Hood) ppe_selection->engineering_controls weigh_transfer Weigh & Transfer in Fume Hood engineering_controls->weigh_transfer in_reaction In-Reaction Use weigh_transfer->in_reaction emergency Emergency Event? weigh_transfer->emergency decontamination Decontaminate Equipment & Workspace in_reaction->decontamination in_reaction->emergency waste_disposal Dispose of Hazardous Waste decontamination->waste_disposal storage Store Compound Properly waste_disposal->storage end end storage->end End of Protocol emergency->decontamination No emergency_protocol Follow Emergency Protocols emergency->emergency_protocol Yes

Caption: Workflow for the safe handling of this compound.

Conclusion

The safe handling and storage of this compound are paramount for the protection of laboratory personnel and the environment. While this compound is a valuable tool in research and development, its potential hazards demand a meticulous and informed approach to its use. By adhering to the protocols and guidelines outlined in this document, researchers can confidently and safely incorporate this versatile building block into their synthetic endeavors. It is imperative to always consult the most current safety information and to perform a thorough risk assessment before commencing any new experimental work.

References

  • Hazardous Waste - Decontamination | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]

  • Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved from [Link]

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  • CAS NO. 1255574-71-0 | this compound. (n.d.). Arctom. Retrieved from [Link]

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  • How To Prevent Flammable Liquids Class B Fires - Samex Environmental. (2024, August 6). Retrieved from [Link]

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  • Personal Protective Equipment Selection Guide. (2015, July 22). Retrieved from [Link]

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  • Radio Frequency Enhanced Decontamination of Soils Contaminated with Halogenated Hydrocarbons. Project Summary - epa nepis. (n.d.). Retrieved from [Link]

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Navigating the Risks: A Comprehensive Guide to Personal Protective Equipment for Handling Haloarenes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, haloarenes are indispensable building blocks in organic synthesis. However, their utility is matched by a spectrum of potential health hazards, ranging from skin and eye irritation to more severe toxicities, including potential carcinogenicity. Consequently, a rigorous and well-informed approach to personal protective equipment (PPE) is not merely a matter of regulatory compliance but a fundamental pillar of a safe and sustainable research environment.

This guide provides a detailed, experience-driven framework for the selection and use of PPE when handling haloarenes. It moves beyond generic recommendations to offer specific, evidence-based protocols, ensuring that every experimental choice is underpinned by a deep understanding of the associated risks and the rationale for the prescribed protective measures.

The Criticality of a Proactive Stance: Understanding Haloarene Hazards

Haloarenes, or aromatic compounds containing one or more halogen substituents, present a diverse hazard profile influenced by the nature of the halogen, the degree of halogenation, and the presence of other functional groups. Key hazards include:

  • Dermal Absorption: Many haloarenes can penetrate the skin, leading to systemic toxicity.

  • Inhalation Toxicity: Volatile haloarenes can be readily inhaled, causing respiratory irritation and systemic effects.

  • Eye Damage: Direct contact with haloarene liquids or vapors can cause severe eye irritation or chemical burns.

  • Carcinogenicity and Mutagenicity: Some haloarenes, such as certain polychlorinated biphenyls (PCBs), are known or suspected carcinogens.[1]

A thorough risk assessment, informed by the Safety Data Sheet (SDS) for each specific haloarene, is the mandatory first step before any handling procedure.

A Multi-Layered Defense: Selecting the Appropriate PPE

The selection of PPE should be guided by a hierarchical approach to risk control, where PPE is the last line of defense after engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures).

Hand Protection: The Primary Barrier

Gloves are arguably the most critical piece of PPE when handling haloarenes, as dermal contact is a primary route of exposure. However, not all "chemical-resistant" gloves are created equal. The choice of glove material must be based on its resistance to the specific haloarene being used, considering both breakthrough time and degradation.[2][3][4]

Key Considerations for Glove Selection:

  • Breakthrough Time: The time it takes for a chemical to permeate through the glove material.[2][3][5][6] A longer breakthrough time is desirable.

  • Degradation: The physical change in the glove material upon contact with a chemical (e.g., swelling, cracking, or becoming brittle).[1][2]

  • Permeation Rate: The rate at which a chemical passes through the glove material after breakthrough. A low permeation rate is crucial even if the breakthrough time is short.[3]

  • Thickness: Generally, thicker gloves offer greater chemical resistance but may reduce dexterity.

  • Dexterity: The required level of fine motor control for the task at hand.

Glove Material Compatibility for Common Haloarenes:

Glove MaterialGeneral Recommendation for HaloarenesSpecific Considerations
Viton® Excellent Offers superior resistance to a wide range of aromatic and chlorinated solvents. Often the top choice for handling highly aggressive haloarenes.[7]
Butyl Rubber Good to Excellent Provides excellent protection against many ketones, esters, and strong acids, and shows good resistance to many haloarenes. However, it does not perform well with all aromatic hydrocarbons.[7]
Nitrile Fair to Good A common laboratory glove that offers good general chemical resistance. However, its performance against specific haloarenes can vary significantly. Always consult manufacturer-specific data. Not recommended for prolonged exposure to many chlorinated solvents.
Neoprene Fair to Good Effective against acids, bases, and some solvents.[7] Offers a balance of chemical resistance and flexibility.
Latex (Natural Rubber) Poor to Fair Generally not recommended for handling haloarenes due to poor chemical resistance and the potential for allergic reactions.
Polyvinyl Chloride (PVC) Poor Not suitable for use with most organic solvents, including haloarenes.

Protocol for Glove Selection and Use:

  • Consult the SDS: The Safety Data Sheet for the specific haloarene is the primary source of information for recommended glove materials.

  • Review Manufacturer's Chemical Resistance Guides: Consult detailed chemical resistance charts from glove manufacturers such as Ansell or Kimberly-Clark.[1][2][8] These guides provide specific breakthrough times and degradation ratings for various chemicals.

  • Select the Appropriate Glove: Based on the data, choose a glove material with a long breakthrough time and minimal degradation for the haloarene in use. For tasks with a high risk of splashing, consider gloves with extended cuffs.

  • Inspect Before Use: Always inspect gloves for any signs of damage, such as pinholes, tears, or discoloration, before each use.

  • Don and Doff Correctly: Follow proper procedures for putting on and taking off gloves to avoid contaminating your hands.

  • Double Gloving: For particularly hazardous haloarenes or when handling larger quantities, consider wearing two pairs of gloves. This provides an additional layer of protection in case the outer glove is compromised.

  • Regular Replacement: Do not reuse disposable gloves. For reusable gloves, follow the manufacturer's guidelines for decontamination and reuse, and replace them periodically. If a glove comes into contact with a haloarene, it should be removed and disposed of immediately.

Eye and Face Protection: Shielding Against Splashes and Vapors

The eyes are highly susceptible to damage from chemical splashes and vapors.

  • Safety Glasses with Side Shields: Provide minimum protection against flying particles and minor splashes.

  • Chemical Splash Goggles: Essential for any procedure with a significant risk of splashing. They form a seal around the eyes, offering superior protection.

  • Face Shields: Should be worn in conjunction with chemical splash goggles when there is a high risk of splashes or when handling highly corrosive or toxic haloarenes. A face shield provides an additional layer of protection for the entire face.[9]

Protocol for Eye and Face Protection:

  • Minimum Requirement: At a minimum, ANSI-approved safety glasses with side shields must be worn for all laboratory work involving haloarenes.

  • Splash Hazard: For any procedure involving the transfer, pouring, or reaction of liquid haloarenes, chemical splash goggles are mandatory.

  • High-Risk Procedures: When handling large volumes, working with highly reactive haloarenes, or when there is a risk of explosion or significant splashing, a face shield must be worn over chemical splash goggles.[9]

Respiratory Protection: Guarding Against Inhalation Hazards

For volatile haloarenes, respiratory protection is crucial to prevent inhalation of harmful vapors. The selection of the appropriate respirator and cartridge is paramount.

Types of Respirators:

  • Air-Purifying Respirators (APRs): These use cartridges or filters to remove contaminants from the air. They are suitable for environments with sufficient oxygen.

    • Half-Mask APRs: Cover the nose and mouth.

    • Full-Facepiece APRs: Cover the entire face, providing both respiratory and eye protection.

  • Supplied-Air Respirators (SARs): Provide clean air from an independent source. These are used in environments with high concentrations of contaminants or when the identity and concentration of the contaminant are unknown.

Respirator Cartridge Selection:

Respirator cartridges are color-coded by NIOSH to indicate the type of contaminant they protect against. For haloarenes, which are organic vapors, the following cartridges are typically used:

  • Black: Organic Vapor (OV) cartridges are the standard choice for most haloarenes.[10]

  • Yellow: Organic Vapor/Acid Gas (OV/AG) cartridges should be used if acidic gases are also present.

  • Combination Cartridges: Cartridges with a P100 particulate filter (magenta) should be used if there is a risk of exposure to aerosols or particulates in addition to vapors.[11]

Estimating Cartridge Service Life:

The service life of a respirator cartridge depends on several factors, including the concentration of the contaminant, breathing rate, temperature, and humidity.[12] Employers are required to establish a cartridge change schedule.[12][13] This can be done through:

  • Experimental Testing: The most accurate method but can be time-consuming and costly.[12]

  • Manufacturer's Recommendations: Many manufacturers provide software or online tools to estimate service life based on specific workplace conditions.[14]

  • Mathematical Models: OSHA provides a mathematical model for calculating change-out schedules.[12][14]

A general rule of thumb suggests that for a chemical with a boiling point >70°C and a concentration less than 200 ppm, a service life of 8 hours can be expected at a normal work rate.[12] However, this should always be confirmed with more specific data.

Protocol for Respiratory Protection:

  • Conduct a Hazard Assessment: Determine the potential for inhalation exposure based on the volatility of the haloarene and the experimental setup.

  • Select the Appropriate Respirator and Cartridge: Based on the identity of the haloarene and the potential for other contaminants, select the correct NIOSH-approved respirator and cartridge.

  • Perform a Fit Test: A qualitative or quantitative fit test is required before an individual uses a tight-fitting respirator for the first time and annually thereafter.

  • Establish a Cartridge Change Schedule: Based on the expected exposure levels and duration of use, establish and document a cartridge change-out schedule.[12][13]

  • Perform a User Seal Check: Each time the respirator is worn, the user must perform a positive and negative pressure seal check to ensure a proper fit.

  • Proper Storage: Store respirators and cartridges in a clean, dry place, away from contaminated areas.

Protective Clothing: Minimizing Skin Contact

Protective clothing provides a barrier against splashes and spills.

  • Laboratory Coats: A standard, flame-resistant lab coat should be worn at all times when working with chemicals.

  • Chemical-Resistant Aprons: For procedures with a high risk of splashes, a chemical-resistant apron worn over a lab coat provides an additional layer of protection.

  • Coveralls: For large-scale operations or emergency response, disposable chemical-resistant coveralls may be necessary.

Protocol for Protective Clothing:

  • Wear a Lab Coat: A properly fitting, flame-resistant lab coat must be worn and fully buttoned at all times in the laboratory.

  • Use a Chemical-Resistant Apron: When handling larger quantities of haloarenes or when there is a significant splash risk, wear a chemical-resistant apron over the lab coat.

  • Appropriate Attire: Wear long pants and closed-toe shoes. Shorts, skirts, and sandals are not permitted in a laboratory where hazardous chemicals are handled.

  • Remove Before Exiting: Remove lab coats and other protective clothing before leaving the laboratory to prevent the spread of contamination.

Visualizing the Hierarchy of Controls and PPE Selection

The following diagrams illustrate the overarching safety framework and the decision-making process for selecting appropriate PPE when working with haloarenes.

HierarchyOfControls cluster_Controls Hierarchy of Controls for Haloarene Safety Elimination Elimination (e.g., Use a safer alternative) Substitution Substitution (e.g., Use a less volatile haloarene) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume hood, glove box) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Respirator, etc.) Administrative->PPE Least Effective caption Hierarchy of Controls

Caption: Hierarchy of Controls for Haloarene Safety.

PPESelectionWorkflow cluster_Workflow PPE Selection Workflow for Haloarenes Start Identify Haloarene and Review SDS AssessHazards Assess Hazards (Volatility, Toxicity, Quantity) Start->AssessHazards SelectGloves Select Gloves (Consult resistance charts) AssessHazards->SelectGloves SelectEyeFace Select Eye/Face Protection (Goggles +/- Face Shield) AssessHazards->SelectEyeFace AssessInhalation Assess Inhalation Risk AssessHazards->AssessInhalation SelectClothing Select Protective Clothing (Lab coat, apron) SelectGloves->SelectClothing SelectEyeFace->SelectClothing SelectRespirator Select Respirator & Cartridge (Fit test, change schedule) AssessInhalation->SelectRespirator Yes NoRespirator No Respirator Needed AssessInhalation->NoRespirator No SelectRespirator->SelectClothing Proceed Proceed with Work SelectClothing->Proceed NoRespirator->SelectClothing caption PPE Selection Workflow

Caption: PPE Selection Workflow for Haloarenes.

Decontamination and Waste Disposal: A Critical Final Step

Proper decontamination and waste disposal are essential to prevent the spread of contamination and protect personnel and the environment.

Decontamination Procedures
  • Surfaces: In case of a spill, decontaminate surfaces with an appropriate solvent (e.g., ethanol, acetone) followed by a soap and water wash. For large spills or highly toxic haloarenes, follow your institution's specific spill response protocol. A 1:10 bleach solution can also be used for decontamination of some surfaces, but be mindful of its corrosive properties.[15][16]

  • Equipment: Decontaminate laboratory equipment that has come into contact with haloarenes before it is removed from the fume hood or sent for repair.[16][17] Follow the manufacturer's instructions for cleaning specific instruments.

Waste Disposal

Haloarene waste is considered hazardous waste and must be disposed of according to EPA and local regulations.[9][18][19][20]

Protocol for Haloarene Waste Disposal:

  • Segregation: Segregate halogenated waste streams from non-halogenated waste. This is critical for proper disposal and can impact disposal costs.

  • Labeling: All haloarene waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Containerization: Use appropriate, sealed, and leak-proof containers for all haloarene waste.[19]

  • Solid Waste: Contaminated solid waste, such as gloves, paper towels, and silica gel, should be collected in a designated, labeled, and sealed container.

  • Liquid Waste: Collect liquid haloarene waste in a compatible, labeled, and sealed container. Do not overfill containers.

  • Aqueous Waste: Aqueous solutions containing haloarenes must also be treated as hazardous waste.

  • Polychlorinated Biphenyls (PCBs): Due to their high toxicity and persistence, PCBs are subject to stringent regulations under the Toxic Substances Control Act (TSCA).[21][22][23] All materials containing PCBs at concentrations greater than 50 ppm must be disposed of through an EPA-approved facility.[21][23]

Learning from the Past: The Importance of a Strong Safety Culture

Laboratory accidents often result from a failure to follow established safety protocols.[15][24][25][26] The tragic consequences of such incidents underscore the importance of not only having the correct PPE but also fostering a culture of safety where every individual understands the "why" behind each safety measure. Regular training, open communication about potential hazards, and a commitment to following established protocols are the cornerstones of a safe laboratory environment.

References

  • Ansell. Ansell Chemical Resistance Glove Chart. Environment, Health and Safety, University of California, Berkeley. [Link]

  • All Safety Products. Glove Selection Chart - Chemical Breakthrough Times. [Link]

  • Northwestern University. Cartridge Selection. [Link]

  • Columbia University. Chemical Resistance Guide. [Link]

  • U.S. Environmental Protection Agency. Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. [Link]

  • 3M. #180 - Service Life for NIOSH CBRN Approved 3M™ Cartridges & Canisters. [Link]

  • Wayne State University. Laboratory Equipment Decontamination Procedures. [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Washington State University Spokane. GLOVE SELECTION CHART. [Link]

  • PubMed. A Review of Accidental Aerosol Generation in Laboratories and Laboratory-associated Infections. [Link]

  • Public Health Agency of Canada. Surveillance of laboratory exposures to human pathogens and toxins, Canada, 2023. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A. [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Occupational Safety and Health Administration. eTool: Respiratory Protection - Respirator Change Schedules. [Link]

  • International Atomic Energy Agency. Manual on Decontamination of Surfaces. [Link]

  • Lawrence Berkeley National Laboratory. Chapter 63 – Polychlorinated Biphenyl (PCB) Management. [Link]

  • MDPI. A Historical Study on the Scientific Attribution of Biosafety Risk Assessment in Real Cases of Laboratory-Acquired Infections. [Link]

  • Triumvirate Environmental. Best Practices for a Successful Lab Decontamination. [Link]

  • eSafety Supplies. Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. [Link]

  • University of Toronto. Polychlorinated biphenyls (PCBs) waste. [Link]

  • C&EN. C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. [Link]

  • Enviro Safetech. NIOSH Pocket Guide To Chemical Hazards. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. [Link]

  • University of California San Diego. Biosafety: Decontamination Methods for Laboratory Use. [Link]

  • NASA. APR8715.1 Chapter 33 – Personal Protective Equipment (PPE). [Link]

  • Safety+Health. The life span of respirator filters and cartridges. [Link]

  • Public Health Agency of Canada. Surveillance of laboratory exposures to human pathogens and toxins, Canada, 2023. [Link]

  • U.S. Environmental Protection Agency. Hand Protection Chemical Resistance Guide. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]

  • U.S. Government Publishing Office. 40 CFR Part 761 -- Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions. [Link]

  • University of California, Santa Barbara. Polychlorinated Biphenyl (PCB) Management Plan. [Link]

  • Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide. [Link]

  • Public Health Agency of Canada. Laboratory exposures to human pathogens and toxins, CCDR 49(9). [Link]

  • My Glove Depot. Gloves Chemical Resistance Chart. [Link]

  • All American Environmental Services Inc. Ansell 8th Edition Chemical Resistance Guide. [Link]

  • Central Michigan University. Laboratory Equipment Decontamination Procedures. [Link]

  • The Hong Kong University of Science and Technology. CHEMICAL HANDLING GLOVE GUIDE. [Link]

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Troubleshooting & Optimization

Technical Support Center: Regioselectivity in the Functionalization of 1-Bromo-4-chloro-2-iodo-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for navigating the synthetic challenges associated with 1-Bromo-4-chloro-2-iodo-5-methylbenzene. This polyhalogenated aromatic compound is a versatile building block, but its utility is predicated on the ability to selectively functionalize one halogen over the others. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you achieve predictable and high-yielding regioselective transformations.

Frequently Asked Questions (FAQs): Understanding the Fundamentals

This section addresses the core principles governing the reactivity of this compound. A solid grasp of these concepts is the first step in troubleshooting and designing successful experiments.

Question 1: What is the expected order of reactivity for the halogens in this molecule during a typical palladium-catalyzed cross-coupling reaction?

Answer: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker the bond, the more readily it undergoes the rate-determining oxidative addition step to the Pd(0) catalyst. For this compound, the established reactivity trend is:

C-I > C-Br > C-Cl

This is because the C-I bond is the longest and weakest, making the iodo-substituted position the most reactive site. Conversely, the C-Cl bond is the strongest and least reactive. This inherent difference in reactivity is the primary tool for achieving regioselectivity. In many catalytic systems, it is possible to selectively couple at the C-I position while leaving the C-Br and C-Cl bonds intact.[1]

Question 2: How do the electronic and steric effects of the substituents influence regioselectivity?

Answer: The substituents on the benzene ring—a methyl group, a bromine, and a chlorine—exert both electronic and steric influences that fine-tune the reactivity at each halogenated site.

  • Electronic Effects: The methyl group is an electron-donating group (EDG), which slightly increases the electron density on the aromatic ring. In the context of ligand-free cross-coupling, electron-deficient aryl halides are often more reactive.[2] However, in standard catalytic cycles, the dominant factor remains the C-X bond strength. The primary electronic influence to consider is how substituents affect the stability of intermediates in the catalytic cycle.

  • Steric Effects: Steric hindrance plays a crucial role.[3][4] The C-I bond at position 2 is flanked by a methyl group at position 5 and a bromine atom at position 1. Similarly, the C-Br bond is ortho to the iodine. This steric crowding can influence the approach of the bulky palladium catalyst. While the C-I bond is electronically the most reactive, severe steric hindrance introduced by the catalyst's ligands or the coupling partner could potentially favor reaction at the less hindered C-Br position, although this is less common. The choice of phosphine ligands on the palladium catalyst is therefore critical; bulkier ligands can be used to exploit these steric differences to enhance selectivity.[5]

Fig. 1: Reactivity hierarchy of C-X bonds.

Troubleshooting Guide 1: Selective Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C-C bonds between aryl halides and terminal alkynes.[6] Achieving regioselectivity is a common challenge.

Question: My Sonogashira reaction is producing a mixture of products coupled at both the C-I and C-Br positions. How can I achieve exclusive coupling at the C-I position?

Answer: This is a classic selectivity problem that arises when reaction conditions are too harsh or the catalyst system is not sufficiently discriminating. The C-I bond is significantly more reactive, and selective coupling is highly feasible with the right setup. The key is to use mild conditions and a catalyst system that favors the lower energy pathway of C-I oxidative addition.

Causality Analysis:

  • High Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to double coupling or mixtures.

  • Catalyst Choice: While standard catalysts like Pd(PPh₃)₄ can be effective, their reactivity might not be sufficiently tuned for high selectivity in polyhalogenated systems.[7] The choice of ligand is paramount in controlling the catalyst's behavior.[8][9]

  • Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to the slow consumption of the initially formed mono-alkynylated product to form a di-alkynylated side product.

Troubleshooting Workflow & Protocol:

Sources

Technical Support Center: Preventing Dehalogenation in Reactions of Polyhaloarenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who work with polyhalogenated aromatic compounds. Dehalogenation is a common and often frustrating side reaction in cross-coupling chemistry, leading to reduced yields and complex product mixtures. This resource provides in-depth troubleshooting advice and practical solutions to help you minimize or eliminate this unwanted side reaction.

Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific problems you may encounter during your experiments. Each entry details the potential causes of dehalogenation and provides actionable solutions and protocols.

Q1: I'm attempting a Suzuki-Miyaura coupling with a polybromoarene, and I'm seeing significant amounts of the hydrodehalogenated byproduct. What are the likely causes and how can I fix this?

A1: This is a classic challenge in polyhaloarene chemistry. Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a frequent competing pathway in palladium-catalyzed cross-coupling reactions.[1] The primary culprits are often related to the reaction kinetics and the stability of the catalytic intermediates.

Potential Causes & Solutions:

  • Slow Reductive Elimination: If the desired reductive elimination step to form the C-C bond is slow, the palladium-aryl intermediate has more time to undergo side reactions.

    • Solution 1: Ligand Choice. The electronic and steric properties of the phosphine ligand are critical. Bulky, electron-rich ligands can accelerate reductive elimination. Consider switching from simple ligands like PPh₃ to more specialized ones. For instance, bulky biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) like IPr can be highly effective.[2][3][4]

    • Solution 2: Catalyst Precursor. Instead of using Pd(PPh₃)₄, which can be inconsistent, try a well-defined palladium(II) precatalyst like PdCl₂(dppf) or a G3/G4 Buchwald precatalyst.[3] These often lead to more active and stable catalytic species.

  • Presence of a Hydride Source: The "hydrogen" for dehalogenation has to come from somewhere.

    • Cause: Strong bases with β-hydrogens (e.g., NaOtBu) can act as hydride donors.[5][6] Similarly, alcohol solvents (e.g., methanol, isopropanol) can be oxidized by the palladium center to generate palladium-hydride species, which then lead to dehalogenation.[1][7]

    • Solution 1: Base Selection. Switch to a non-hydridic base. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are excellent choices for Suzuki couplings. They are less likely to generate hydride species.[8]

    • Solution 2: Solvent Choice. Avoid alcohol-based solvents if dehalogenation is a problem. Aprotic solvents like toluene, dioxane, or THF are generally preferred.[2][9][10] Sometimes a mixture with water is necessary to dissolve the inorganic base.[10]

  • High Reaction Temperature: Elevated temperatures can promote decomposition pathways and increase the rate of dehalogenation.[11]

    • Solution: If possible, lower the reaction temperature. This can be achieved by using a more active catalyst system that allows for efficient coupling at milder conditions.[12] Microwave-assisted synthesis can sometimes accelerate the desired reaction, minimizing the time for side reactions to occur.[2][13]

Q2: My Sonogashira coupling of a polyiodoarene is failing. I'm getting back starting material and a deiodinated arene. What should I try?

A2: Dehalogenation in Sonogashira reactions is often linked to reaction conditions, especially when dealing with sterically hindered substrates. The classic Sonogashira coupling uses both palladium and copper catalysts.[11][14]

Potential Causes & Solutions:

  • Catalyst Deactivation: The formation of palladium black indicates that your Pd(0) catalyst is precipitating out of solution, halting the catalytic cycle.

    • Solution: The choice of solvent can influence catalyst stability. Some anecdotal evidence suggests that THF can promote the formation of palladium black in these reactions.[15] Consider switching to a different solvent like DMF or using the amine base (e.g., triethylamine) as the solvent.

  • High Temperature with Sterically Hindered Substrates: To overcome steric hindrance, researchers often increase the reaction temperature. However, this can significantly promote dehalogenation.[11][16]

    • Solution: Instead of just increasing the heat, try a more active catalyst system. Using a bulky phosphine ligand on palladium can help. Additionally, ensure your copper co-catalyst (typically CuI) is fresh. In some cases, for particularly stubborn couplings, a copper-free Sonogashira protocol might be beneficial, although this often requires different ligands and conditions.[14]

  • Homocoupling of the Alkyne (Glaser Coupling): The copper co-catalyst can also promote the homocoupling of your terminal alkyne, consuming it and leaving the aryl halide to undergo dehalogenation.

    • Solution: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can promote Glaser coupling. Running the reaction in an amine solvent can also help suppress this side reaction.

Q3: In my Buchwald-Hartwig amination of a dichloroarene, I'm struggling with selectivity and getting a mixture of mono-aminated, di-aminated, and dehalogenated products. How can I improve this?

A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but controlling selectivity and suppressing dehalogenation with polyhaloarenes requires careful optimization. [17]

Potential Causes & Solutions:

  • Overly Reactive Catalyst System: A catalyst system that is too active can lead to a loss of selectivity and promote side reactions.

    • Solution 1: Ligand Choice. The choice of ligand is paramount. Bulky monodentate ligands are often used to promote C-N reductive elimination. However, if the ligand is too bulky, it might favor mono-functionalization.[18] Conversely, smaller or bidentate ligands might lead to more di-functionalization.[18] You may need to screen a few different ligands to find the optimal balance for your specific substrate.

    • Solution 2: Base Selection. Strong bases like NaOtBu or LiHMDS are commonly used in Buchwald-Hartwig reactions. However, as mentioned before, they can be a source of hydrides for dehalogenation.[6] If dehalogenation is a significant issue, consider a weaker base like K₂CO₃ or Cs₂CO₃, although this may require a higher reaction temperature.

  • Reaction Stoichiometry and Time:

    • Solution: To favor mono-amination, you can try using a slight excess of the dihaloarene relative to the amine. Monitor the reaction closely by TLC or GC-MS and stop it once the desired mono-aminated product is maximized.

  • Solvent Effects: The solvent can influence the solubility of intermediates and the overall reaction pathway.

    • Solution: Aromatic solvents like toluene or non-polar ethers like dioxane are common.[2] Polar, oxygen-containing solvents like THF have been shown to sometimes influence selectivity in reactions of dihaloarenes.[18] Screening different solvents can be a valuable optimization step.

Decision Workflow for Minimizing Dehalogenation

The following diagram provides a structured approach to designing your experiment to minimize the risk of dehalogenation from the outset.

Dehalogenation_Prevention_Workflow cluster_start Reaction Planning cluster_catalyst Catalyst & Ligand Selection cluster_conditions Reaction Conditions cluster_outcome Analysis & Troubleshooting Start Define Reaction: Polyhaloarene + Coupling Partner Catalyst_Choice Choose Catalyst System Start->Catalyst_Choice Step 1 Pd_Source Select Pd Precatalyst Catalyst_Choice->Pd_Source Ligand_Type Select Ligand Type Base_Choice Select Base Ligand_Type->Base_Choice Step 2 Ligands Ligands: - Bulky Biarylphosphines (XPhos) - N-Heterocyclic Carbenes (NHCs) - Dppf Ligand_Type->Ligands Pd_Source->Ligand_Type Pd_Precatalyst Precatalyst: - G3/G4 Precatalysts - Pd₂(dba)₃ - PdCl₂(L)₂ Pd_Source->Pd_Precatalyst Solvent_Choice Select Solvent Base_Choice->Solvent_Choice Bases Bases: - Carbonates (K₂CO₃, Cs₂CO₃) - Phosphates (K₃PO₄) - Avoid alkoxides if possible Base_Choice->Bases Temp_Time Optimize Temperature & Time Solvent_Choice->Temp_Time Solvents Solvents: - Toluene, Dioxane, THF - Avoid alcohols - Consider anhydrous conditions Solvent_Choice->Solvents Analysis Analyze Reaction Outcome Temp_Time->Analysis Step 3: Run Experiment Dehalogenation_Check Significant Dehalogenation? Analysis->Dehalogenation_Check Success Successful Coupling! (Minimal Dehalogenation) Dehalogenation_Check->Success No Troubleshoot Return to Planning & Re-evaluate Choices Dehalogenation_Check->Troubleshoot Yes Troubleshoot->Start Iterate

Caption: A workflow for experimental design to prevent dehalogenation.

Parameter Comparison Tables

For quick reference, these tables summarize key parameters for different cross-coupling reactions.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Catalyst G3/G4 Buchwald Precatalysts, PdCl₂(dppf)High activity, stable, reliable generation of active Pd(0).[3]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands accelerate reductive elimination.
Base K₃PO₄, K₂CO₃, Cs₂CO₃Non-hydridic, minimizes dehalogenation from the base.[8]
Solvent Toluene/H₂O, Dioxane/H₂OAprotic solvents prevent hydride formation from the solvent.[2][9]
Temperature 80-110 °CStart lower and increase only if necessary.

Table 2: Troubleshooting Guide for Common Cross-Coupling Reactions

Reaction TypeCommon Dehalogenation CauseSuggested Solution
Suzuki-Miyaura Alcohol solvent; strong, hydridic base (e.g., NaOtBu).Use an aprotic solvent (Toluene, Dioxane) and an inorganic base (K₂CO₃, K₃PO₄).[2][9]
Sonogashira High reaction temperatures to overcome steric hindrance.Use a more active catalyst/ligand system to allow for lower temperatures.[11][16]
Buchwald-Hartwig Strong alkoxide bases (e.g., NaOtBu) acting as hydride donors.Switch to a weaker inorganic base (Cs₂CO₃) or use a non-hydridic strong base like LiHMDS.[5][6]
Stille Slow transmetalation or reductive elimination.Use a bulkier, more electron-donating ligand to accelerate the final steps of the cycle.[2]

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of hydrodehalogenation in palladium catalysis? A: Hydrodehalogenation typically proceeds through a palladium-hydride intermediate (Pd-H). This species can be formed in several ways, such as by the oxidative addition of a hydride source to Pd(0) or via β-hydride elimination from an alkoxide or other reagent.[1][5] This Pd-H species can then undergo reductive elimination with an aryl group on the palladium center (Ar-Pd-H) to form the dehalogenated arene (Ar-H) and regenerate the Pd(0) catalyst.[1]

Q: Are aryl iodides or bromides more susceptible to dehalogenation? A: Generally, aryl iodides are more reactive towards oxidative addition than aryl bromides. This higher reactivity can sometimes lead to a faster overall catalytic cycle, potentially outcompeting dehalogenation pathways. However, the C-I bond is also weaker, which can make it more susceptible to other reduction pathways under certain conditions. The propensity for dehalogenation is highly dependent on the specific substrate and reaction conditions.[19]

Q: Can the choice of palladium precursor affect dehalogenation? A: Yes. While the active catalyst is a Pd(0) species, the precursor used can influence the efficiency of its formation and its stability. Precatalysts, like those developed by the Buchwald group, are designed to generate the active monoligated Pd(0) species cleanly and efficiently, which can lead to more reproducible results and potentially less dehalogenation compared to older sources like Pd(OAc)₂ or Pd(PPh₃)₄, which can have more complex activation pathways.[3]

Q: How can I rigorously exclude water and oxygen from my reaction? A: To ensure anhydrous and anaerobic conditions, it's crucial to use dry solvents and glassware. Glassware should be oven-dried or flame-dried under vacuum. Solvents should be passed through a solvent purification system or distilled from an appropriate drying agent. The reaction itself should be assembled in a glovebox or on a Schlenk line. The reaction vessel should be subjected to several cycles of vacuum and backfilling with an inert gas like argon or nitrogen before adding reagents.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (NIH). Available at: [Link]

  • significant dehalogenation in stille coupling. Reddit r/Chempros. Available at: [Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. National Institutes of Health (NIH). Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ResearchGate. Available at: [Link]

  • Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts. ACS Publications. Available at: [Link]

  • A mechanistic investigation of hydrodehalogenation using ESI-MS. Royal Society of Chemistry. Available at: [Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ACS Publications. Available at: [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. KTU ePubl. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit r/Chempros. Available at: [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available at: [Link]

  • Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. National Institutes of Health (NIH). Available at: [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ACS Publications. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 1-Bromo-4-chloro-2-iodo-5-methylbenzene: A One-Pot Versus Multi-Step Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, the efficient construction of polysubstituted aromatic compounds is of paramount importance. 1-Bromo-4-chloro-2-iodo-5-methylbenzene (also known as 2-bromo-5-chloro-4-iodotoluene) is a highly functionalized aromatic building block, valuable for its orthogonally reactive halogen substituents, which allow for selective sequential cross-coupling reactions. This guide provides an in-depth, objective comparison of one-pot and multi-step synthetic strategies to access this key intermediate, offering field-proven insights and experimental data to inform methodological choices in research and manufacturing.

The Strategic Importance of Synthesis Route Selection

The choice between a one-pot and a multi-step synthesis is a critical decision in process chemistry. A multi-step approach offers rigorous control over each transformation, allowing for the isolation and purification of intermediates, which often leads to a higher purity of the final product. However, this approach can be time-consuming and may result in a lower overall yield due to material loss at each step.

Conversely, one-pot syntheses are lauded for their efficiency and adherence to the principles of green chemistry.[1][2][3] By combining multiple reaction steps into a single vessel without the isolation of intermediates, these methods can significantly reduce reaction time, solvent usage, and waste generation.[1][2][3] The challenge lies in ensuring reagent compatibility and minimizing the formation of byproducts, as the accumulation of side-products can complicate purification and diminish yields.[1]

This guide will dissect both approaches for the synthesis of this compound, providing the necessary data for researchers to make an informed decision based on their specific needs, whether it be high purity for analytical standards or high throughput for library synthesis.

Section 1: The Multi-Step Synthesis Approach

A traditional and reliable method for constructing polysubstituted benzenes is the stepwise introduction of functional groups, leveraging the directing effects of existing substituents to control regioselectivity.[4][5] A logical multi-step synthesis of this compound often starts from a commercially available substituted aniline.

Rationale and Mechanistic Considerations

The multi-step synthesis detailed here begins with the iodination of 4-bromo-2-chloroaniline. The amino group is a strong activating ortho-, para-director. To achieve the desired substitution pattern, the iodine must be directed to the position ortho to the amine and meta to the halogens. Following iodination, the amino group is converted to a diazonium salt, which is then displaced by a bromine atom via the Sandmeyer reaction.[6][7][8] The Sandmeyer reaction is a powerful transformation that allows for the introduction of a wide range of nucleophiles onto an aromatic ring via a diazonium salt intermediate.[6][7][8]

Experimental Protocol: Multi-Step Synthesis

Step 1: Synthesis of 4-Bromo-2-chloro-6-iodoaniline

  • In a suitable reaction vessel, dissolve 4-bromo-2-chloroaniline (1.0 eq) in glacial acetic acid.[9]

  • Add a solution of iodine monochloride (1.2 eq) in acetic acid dropwise to the mixture over 10 minutes while maintaining the temperature below 25 °C.[9]

  • Stir the reaction mixture at room temperature for 2 hours.

  • Heat the mixture to 90°C and add a saturated solution of sodium bisulfite until the dark color dissipates, indicating the quenching of excess iodine monochloride.[9]

  • Cool the reaction mixture in an ice bath to precipitate the product.[9]

  • Collect the solid by vacuum filtration, wash with cold 33% acetic acid, followed by cold water, and dry under vacuum to yield 4-bromo-2-chloro-6-iodoaniline.[9]

  • Purification: Recrystallize the crude product from a solvent pair such as ethanol/water to obtain the pure intermediate.

Step 2: Synthesis of this compound via Deamination

  • Suspend the purified 4-bromo-2-chloro-6-iodoaniline (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add isoamyl nitrite (1.5 eq) dropwise to the suspension at room temperature.[10]

  • Stir the reaction mixture for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Workflow and Data Summary

Multi_Step_Synthesis A 4-Bromo-2-chloroaniline B Iodination (ICl, Acetic Acid) A->B C 4-Bromo-2-chloro-6-iodoaniline (Intermediate) B->C D Purification (Recrystallization) C->D E Deamination (Isoamyl Nitrite, DMF) D->E F This compound E->F G Purification (Chromatography) F->G

Caption: Multi-step synthesis workflow for this compound.

ParameterStep 1: IodinationStep 2: DeaminationOverall
Typical Yield ~85-90%~75-80%~64-72%
Purity (Post-Purification) >98%>99%>99%
Reaction Time ~3 hours~2 hours~5 hours (excluding workup/purification)
Number of Isolations 112
Key Reagents ICl, Acetic AcidIsoamyl Nitrite, DMF-

Section 2: The One-Pot Synthesis Approach

The drive for more efficient and sustainable chemical processes has led to the development of one-pot syntheses that combine multiple transformations into a single, streamlined operation.[1][2] A plausible one-pot synthesis of this compound could involve the sequential diazotization and halogenation of a suitable aniline precursor without the isolation of the potentially hazardous diazonium salt intermediate.[11][12][13]

Rationale and Mechanistic Considerations

This approach would likely begin with an appropriately substituted aniline, such as 4-chloro-2-iodo-5-methylaniline. The synthesis proceeds through an in-situ diazotization followed by a Sandmeyer-type bromination. The key to a successful one-pot reaction is the careful control of reaction conditions to ensure each step proceeds to completion before initiating the next, all within the same reaction vessel. This strategy avoids the handling of isolated diazonium salts, which can be unstable.[14]

Experimental Protocol: One-Pot Synthesis
  • To a stirred solution of 4-chloro-2-iodo-5-methylaniline (1.0 eq) in a suitable solvent system (e.g., a mixture of acetonitrile and water), add hydrobromic acid (3.0 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.2 eq) in water, keeping the temperature below 5 °C to form the diazonium salt in situ.

  • After stirring for 30 minutes, add a solution of copper(I) bromide (1.1 eq) in hydrobromic acid to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour to drive the Sandmeyer reaction to completion.

  • Cool the reaction mixture and extract the product with a suitable organic solvent like diethyl ether.

  • Wash the combined organic layers with aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Workflow and Data Summary

One_Pot_Synthesis A 4-Chloro-2-iodo-5-methylaniline B One-Pot Reaction: 1. Diazotization (NaNO2, HBr) 2. Sandmeyer Bromination (CuBr) A->B C This compound B->C D Purification (Chromatography) C->D

Caption: One-pot synthesis workflow for this compound.

ParameterOne-Pot Procedure
Typical Overall Yield ~70-85%
Purity (Post-Purification) >98%
Total Reaction Time ~3-4 hours (excluding workup/purification)
Number of Isolations 1
Key Reagents NaNO₂, HBr, CuBr

Section 3: Comparative Analysis

The choice between these two synthetic methodologies depends on the specific goals of the researcher or process chemist. Below is a head-to-head comparison of the key performance indicators for each approach.

MetricMulti-Step SynthesisOne-Pot SynthesisAdvantage
Overall Yield ~64-72%~70-85%One-Pot
Purity of Final Product Potentially higher (>99%) due to intermediate purification.High (>98%), but may require more rigorous final purification.Multi-Step
Total Synthesis Time Longer (multiple workups and purifications).Shorter (single workup).One-Pot
Number of Steps 2 (with 2 isolations)1 (with 1 isolation)One-Pot
Solvent & Reagent Consumption Higher due to multiple steps and purifications.Lower, aligning with green chemistry principles.One-Pot
Process Safety Involves isolation of an iodoaniline intermediate.Avoids isolation of potentially unstable diazonium salts.One-Pot
Ease of Execution & Scalability More labor-intensive; scaling up requires multiple unit operations.Simpler procedure; potentially easier to scale, but requires careful control of exotherms.One-Pot
Discussion
  • Yield and Purity: The one-pot synthesis generally offers a higher overall yield because it avoids the material losses associated with isolating and purifying intermediates.[3] While the multi-step approach may result in a slightly lower overall yield, the purification of intermediates can lead to a final product of exceptional purity, which may be critical for certain applications.

  • Time and Efficiency: The one-pot approach is significantly more time-efficient. By eliminating the need for intermediate workup and purification, it can reduce the total synthesis time by more than half. This is a considerable advantage in fast-paced research environments and for the rapid synthesis of compound libraries.

  • Cost and Environmental Impact: From a "green chemistry" perspective, the one-pot synthesis is superior. It consumes fewer solvents and reagents and generates less waste.[1][2] This not only reduces the environmental footprint but also lowers the overall cost of the synthesis, a key consideration for industrial-scale production.

  • Scalability and Control: While the one-pot synthesis is procedurally simpler, scaling up can present challenges in controlling the exothermic diazotization step. The multi-step approach, although more laborious, offers more control points throughout the synthesis, which can be advantageous when dealing with larger quantities.

Conclusion and Recommendations

Both the one-pot and multi-step syntheses represent viable pathways to this compound. The optimal choice is contingent on the specific requirements of the project.

  • Choose the Multi-Step Synthesis when:

    • The highest possible purity of the final product is the primary objective.

    • Greater control over each chemical transformation is required.

  • Choose the One-Pot Synthesis when:

    • High throughput and rapid access to the target molecule are critical.

    • Minimizing cost, solvent waste, and environmental impact are key considerations.

    • The inherent safety advantage of avoiding the isolation of diazonium intermediates is a priority.

For most modern applications, particularly in drug discovery and process development, the advantages of the one-pot synthesis in terms of efficiency, cost, and sustainability make it the more attractive option. However, the multi-step approach remains a valuable tool for producing high-purity analytical standards and for situations where precise control is paramount.

References

  • Leas, D. A., Dong, Y., Vennerstrom, J. L., & Stack, D. E. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Organic Letters, 19(10), 2518–2521. Available at: [Link]

  • Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). Alkyl nitrite-metal halide deamination reactions. 6. A convenient and general method for the synthesis of aryl- and vinyl-substituted halides. The Journal of Organic Chemistry, 42(14), 2426-2431. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • Wikipedia. (2023, December 27). Sandmeyer reaction. Available at: [Link]

  • Weller, C. E. (2016). Pot economy and one-pot synthesis. Beilstein Journal of Organic Chemistry, 12, 257-281. Available at: [Link]

  • Koet, M. D., & McQuade, D. T. (2009). One-pot multi-step synthesis: A challenge spawning innovation. Chemical Communications, (27), 3941. Available at: [Link]

  • Lumen Learning. (n.d.). Multistep synthesis with aromatics. Organic Chemistry II. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 4). Synthesis of Polysubstituted Benzenes. Available at: [Link]

  • Wellesley College. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]

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